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molecular formula C11H12FNO3 B8339989 2-Acetylamino-4-fluoro-benzoic Acid Ethyl Ester

2-Acetylamino-4-fluoro-benzoic Acid Ethyl Ester

Cat. No. B8339989
M. Wt: 225.22 g/mol
InChI Key: VETJFDJDZSAZOP-UHFFFAOYSA-N
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Patent
US07776890B2

Procedure details

A total of 3.84 g of 2-amino-4-fluoro-benzoic acid ethyl ester obtained in Production Example II-7-a was dissolved in 50 ml of pyridine, 1.64 ml of acetyl chloride was added under ice-cooling, and the mixture was stirred for 1 hours. The reaction mixture was diluted with water and was extracted with diethyl ether. The resulting organic layer was washed with 1 N hydrochloric acid and brine, dried over magnesium sulfate, and then evaporated, to give 4.0 g of the title compound.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[NH2:12])[CH3:2].[C:14](Cl)(=[O:16])[CH3:15]>N1C=CC=CC=1.O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[NH:12][C:14](=[O:16])[CH3:15])[CH3:2]

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1)F)N)=O
Step Two
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
The resulting organic layer was washed with 1 N hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)F)NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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